![molecular formula C16H11F3O3 B1324013 4-Acetoxy-3'-trifluoromethylbenzophenone CAS No. 890099-35-1](/img/structure/B1324013.png)
4-Acetoxy-3'-trifluoromethylbenzophenone
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Overview
Description
4-Acetoxy-3’-trifluoromethylbenzophenone is a chemical compound with the CAS Number: 890099-35-1 . Its molecular formula is C16H11F3O3 and it has a molecular weight of 308.26 . The IUPAC name for this compound is 4-[3-(trifluoromethyl)benzoyl]phenyl acetate .
Molecular Structure Analysis
The InChI code for 4-Acetoxy-3’-trifluoromethylbenzophenone is 1S/C16H11F3O3/c1-10(20)22-14-7-5-11(6-8-14)15(21)12-3-2-4-13(9-12)16(17,18)19/h2-9H,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Medicinal Chemistry: Synthesis of Trifluoromethylated Compounds
In medicinal chemistry, 4-Acetoxy-3’-trifluoromethylbenzophenone is utilized for the synthesis of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their metabolic stability and ability to modulate biological activity. The trifluoromethyl group can influence the binding affinity and selectivity of pharmaceuticals .
Material Science: Advanced Polymer Research
This compound serves as a precursor in the development of advanced polymers. Its trifluoromethyl group imparts unique properties like increased resistance to solvents and chemicals, making it valuable for creating specialized coatings and materials with enhanced durability .
Environmental Science: Photodegradation Studies
4-Acetoxy-3’-trifluoromethylbenzophenone: is studied for its photodegradation behavior under environmental conditions. Understanding its breakdown can help assess the environmental impact of related fluorinated organic compounds and inform the design of more eco-friendly materials .
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, this compound is used as a standard in chromatographic analysis to determine the presence of similar organic compounds in mixtures. Its distinct chemical structure allows for precise calibration in high-performance liquid chromatography (HPLC) methods .
Pharmacology: Drug Design and Discovery
The compound’s structural features make it a candidate for drug design, where it can be incorporated into drug molecules to enhance their pharmacokinetic properties. Its trifluoromethyl group is particularly useful in increasing the lipophilicity and metabolic stability of potential drug candidates .
Organic Synthesis: Building Block for Complex Molecules
As a versatile building block in organic synthesis, 4-Acetoxy-3’-trifluoromethylbenzophenone is employed in constructing complex organic molecules. Its reactivity allows for various transformations, contributing to the synthesis of diverse organic products with potential applications in different fields .
Safety and Hazards
properties
IUPAC Name |
[4-[3-(trifluoromethyl)benzoyl]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c1-10(20)22-14-7-5-11(6-8-14)15(21)12-3-2-4-13(9-12)16(17,18)19/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRSSLBWWIOPKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641690 |
Source
|
Record name | 4-[3-(Trifluoromethyl)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
890099-35-1 |
Source
|
Record name | 4-[3-(Trifluoromethyl)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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